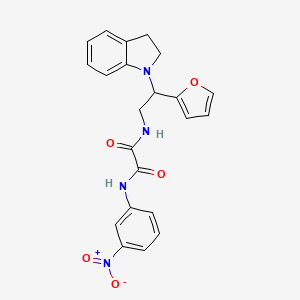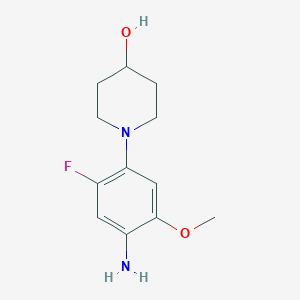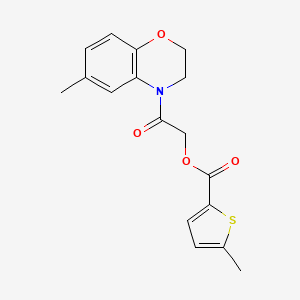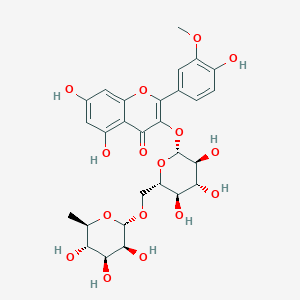![molecular formula C12H12F3NO2 B2358618 N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide CAS No. 2361646-10-6](/img/structure/B2358618.png)
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide, also known as TFHPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFHPA is a synthetic compound that is used as a research tool to study the biochemical and physiological effects of its mechanism of action.
Mécanisme D'action
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide exerts its effects by inhibiting the activity of enzymes involved in various cellular processes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide in lab experiments is its specificity for certain enzymes. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool for studying their function. However, one limitation of using N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is its potential toxicity. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has been shown to induce cell death at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide. One area of interest is the development of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide analogs with improved specificity and reduced toxicity. Another area of interest is the use of N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted. Finally, N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide may have applications in the development of new drugs for the treatment of inflammatory diseases, such as arthritis and asthma.
Méthodes De Synthèse
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is synthesized using a multistep process that involves the reaction of 3,3,3-trifluoro-1-hydroxypropan-2-ol with 3-bromo-1-propene in the presence of a base. The resulting product is then reacted with 3-aminophenol in the presence of a catalyst to form N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide is primarily used as a research tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide has also been used to study the effects of oxidative stress on cells and tissues.
Propriétés
IUPAC Name |
N-[3-(3,3,3-trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-11(18)16-9-5-3-4-8(6-9)10(17)7-12(13,14)15/h2-6,10,17H,1,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLHZUSLDHNRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(CC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,3,3-Trifluoro-1-hydroxypropyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
